AM694 4-碘异构体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

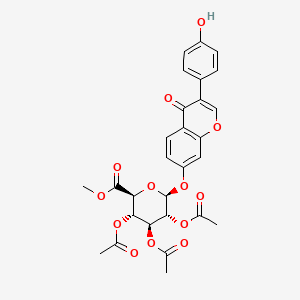

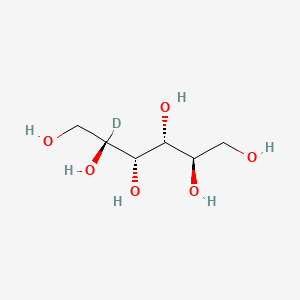

AM694 4-iodo isomer is a potent synthetic cannabinoid (CB) with K i values of 0.08 and 1.44 nM for the CB 1 and CB 2 receptors, respectively . It is an analog of AM694 which contains a 4-iodophenyl group linked by methanone to the indole base . Its affinity for CB 1 and CB 2 receptors has not been determined .

Molecular Structure Analysis

AM694 4-iodo isomer is an analog of AM694 which contains a 4-iodophenyl group linked by methanone to the indole base . Its molecular formula is C20H19FINO .

科学研究应用

分子结构研究: Penney 和 Sheldrick (1971) 的研究探索了一种新的 P4S3I2 异构体 β-P4S3I2 的分子结构,并讨论了它的性质,包括其通过在 P-P 键上加碘而从 P4S3 衍生的分子结构 (Penney 和 Sheldrick, 1971)。

核苷抗生素合成: Jenkins、Verheyden 和 Moffatt (1976) 描述了核苷抗生素核苷的合成,涉及向某些化合物中添加碘氟,证明了碘在合成医学相关化合物中的作用 (Jenkins、Verheyden 和 Moffatt, 1976)。

荧光开关: Golovkova、Kozlov 和 Neckers (2005) 合成了共价连接到荧光碘-BODIPY 的光致变色二噻吩乙烯部分,展示了碘异构体在开发光响应材料中的应用 (Golovkova、Kozlov 和 Neckers, 2005)。

杂富勒烯研究: Chen 等人 (1999) 对 C68X2 (X = N, B) 杂富勒烯的研究涉及异构体的理论研究,突出了碘异构体在理解复杂有机化合物的分子结构和性质中的重要性 (Chen 等人, 1999)。

碘仿的光解: El-Khoury 等人 (2009) 研究了碘仿在甲醇中的光解,揭示了含碘化合物在紫外光下的行为及其与溶剂的相互作用 (El-Khoury 等人, 2009)。

安全和危害

作用机制

Target of Action

AM694 4-iodo isomer is a potent synthetic cannabinoid . It primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its targets (CB1 and CB2 receptors) by binding to them. It has Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors , respectively . This indicates a high affinity for these receptors, suggesting that the compound can effectively bind to and activate them.

属性

IUPAC Name |

[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWNGBBXXDDHBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017330 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM694 4-iodo isomer | |

CAS RN |

1427325-92-5 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one](/img/structure/B583704.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)

![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)